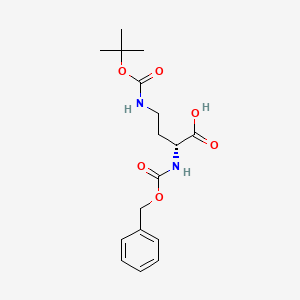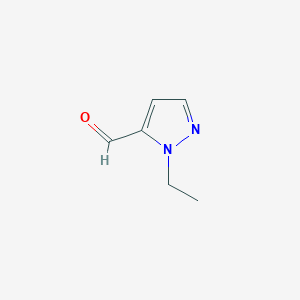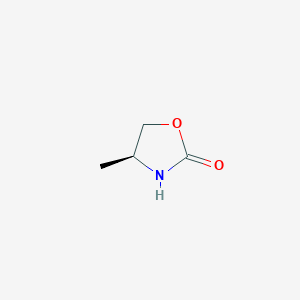![molecular formula C13H9Br3N2 B1588756 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine CAS No. 2516-46-3](/img/structure/B1588756.png)
1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine
Overview
Description
1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine, commonly known as BPH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPH is a hydrazone derivative that has been synthesized through several methods, each with varying degrees of success.
Scientific Research Applications
Fluorescence Probing and Environmental Monitoring
Research into hydrazine derivatives, including those structurally related to 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine, has led to the development of novel fluorescent probes for environmental and biological monitoring. A study by Zhu et al. (2019) introduced a ratiometric fluorescent probe with a large Stokes shift for measuring hydrazine in biological and water samples, highlighting the potential of similar compounds in detecting environmental pollutants and ensuring ecosystem and human health (Zhu et al., 2019).
Material Science and Optical Limiting Properties
In the realm of material science, derivatives similar to 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine have been synthesized and analyzed for their structural properties and potential applications. Ghazzali et al. (2007) synthesized and characterized thiophene-2-aldazine Schiff base derivatives, revealing their third-order nonlinear behavior and potential for optical limiting applications (Ghazzali et al., 2007).
Crystallography and Drug Design
Further extending the utility of such compounds, Lalvani et al. (2021) conducted a comprehensive study on a novel bromo hydrazine derivative, examining its crystallographic properties, theoretical density functional theory (DFT) calculations, and molecular docking studies to explore its potential biological activities. This research underscores the significance of structural analysis in the development of new pharmaceutical agents (Lalvani et al., 2021).
Antimicrobial Activity
The antimicrobial properties of compounds akin to 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine have been explored, with studies by Patel et al. (2006) on the synthesis of quinazolinones demonstrating potential applications in combating microbial infections (Patel et al., 2006).
properties
IUPAC Name |
(Z)-N-(2,4-dibromophenyl)benzenecarbohydrazonoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br3N2/c14-10-6-7-12(11(15)8-10)17-18-13(16)9-4-2-1-3-5-9/h1-8,17H/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAVXBLQYLZLDG-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)Br)Br)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine | |
CAS RN |
2516-46-3 | |
| Record name | Benzoyl bromide, 2,4-dibromophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)











